molecular formula C17H15ClN2OS B2920913 3-(3-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 702655-60-5

3-(3-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No. B2920913
CAS RN: 702655-60-5
M. Wt: 330.83
InChI Key: DHCQHAGVTIFFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a useful research compound. Its molecular formula is C17H15ClN2OS and its molecular weight is 330.83. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

A study focused on the synthesis of new Mannich bases bearing a 1,3,4-oxadiazoline ring system, closely related to the chemical structure , demonstrated promising antimicrobial activities. This research emphasizes the potential of such compounds in developing new antimicrobial agents. The structures of the synthesized compounds were characterized by various spectroscopic methods, confirming their expected chemical composition and providing a basis for their antimicrobial efficacy (JagadeeshPrasad et al., 2015).

Antiradical Activity

Another study investigated the synthesis, structure, and antiradical activity of new methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine derivatives, showing no antiradical activity in contrast to their starting materials. This highlights the specificity of structural changes on the biological activity of these compounds. The reaction of 2,6-methano[1,3,5]benzoxadiazocines with chloroacetic acid derivatives produced tricyclic methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocines, whose structures were confirmed by NMR spectroscopy and X-ray structural analysis (Kulakov et al., 2014).

Antifungal Evaluation

Research on the ultrasound- and molecular sieves-assisted synthesis of 5-(4-(benzyloxy)-substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones revealed their promising antifungal activity against several human pathogenic fungal strains. This study not only showcases the potential therapeutic applications of such compounds but also highlights the use of green chemistry tools in their synthesis. The compounds exhibited varying degrees of antifungal activity, indicating the importance of structural variations on biological activities (Nimbalkar et al., 2016).

Chemical Transformations

A study on the unexpected transformations of related compounds underlines the chemical versatility and reactivity of this class of chemicals. These transformations provide insight into the stability and reactivity of such compounds, which is crucial for developing new chemical entities with potential scientific applications. The findings demonstrate the complex behavior of these compounds in various chemical environments, offering pathways for novel chemical synthesis (Sedova et al., 2017).

properties

IUPAC Name

10-(3-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-17-10-14(13-7-2-3-8-15(13)21-17)19-16(22)20(17)12-6-4-5-11(18)9-12/h2-9,14H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCQHAGVTIFFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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